molecular formula C4H6FN3O2S B2983355 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2172118-87-3

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2983355
CAS No.: 2172118-87-3
M. Wt: 179.17
InChI Key: WBKZTQJSVBDNNW-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride (CAS: 2219375-81-0) is a pyrazole-based compound characterized by a sulfonyl fluoride (-SO₂F) group at the 4-position and an amino (-NH₂) substituent at the 3-position of the pyrazole ring. The methyl group at the 1-position enhances steric stability and modulates electronic properties. Sulfonyl fluorides are notable for their reactivity as electrophiles, particularly in covalent inhibition and chemical biology applications due to their selective interactions with nucleophilic residues (e.g., serine, threonine) in proteins .

Properties

IUPAC Name

3-amino-1-methylpyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3O2S/c1-8-2-3(4(6)7-8)11(5,9)10/h2H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKZTQJSVBDNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172118-87-3
Record name 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride and related pyrazole derivatives:

Compound Name Core Structure Key Substituents Reactivity/Applications References
This compound Pyrazole -SO₂F (4-position), -NH₂ (3-position), -CH₃ (1-position) High electrophilicity for covalent modification; used in chemical probes and drug discovery
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole -S-C₆H₄Cl (5-position), -CF₃ (3-position), -CHO (4-position) Sulfanyl group reduces electrophilicity; aldehyde enables condensation reactions; pesticide intermediate
Fipronil Pyrazole -SO(C₂F₅) (4-position), -CN (3-position), -C₆Cl₂F₃ (1-position) Sulfinyl group enhances insecticidal activity via GABA receptor inhibition; commercial pesticide
3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole Pyrazole -SO₂CH₃ (3-position), -C₆H₄CF₃ (4-position) Methylsulfonyl group improves metabolic stability; pharmaceutical intermediate

Key Findings

Electrophilic Reactivity :

  • The sulfonyl fluoride group in the target compound exhibits superior electrophilicity compared to sulfanyl () or sulfonyl groups (), enabling covalent bond formation with biological targets.
  • In contrast, fipronil’s sulfinyl group (-SO-) balances reactivity and stability for sustained pesticidal activity .

Fipronil’s trifluoromethyl and cyano groups optimize insecticidal potency by targeting invertebrate GABA receptors .

Synthetic Utility :

  • The aldehyde substituent in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde facilitates further functionalization, whereas the sulfonyl fluoride in the target compound is typically a terminal functional group in synthesis .

Biological Activity

3-Amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its pyrazole core and a sulfonyl fluoride functional group, which enhances its electrophilic character and reactivity. The compound is particularly noted for its potential in medicinal chemistry, specifically in enzyme inhibition and as a building block for various pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to covalently modify biological targets, particularly through the sulfonyl fluoride moiety. This group can react with nucleophilic sites in proteins, especially serine residues, leading to enzyme inhibition. Notably, this compound has been identified as an inhibitor of the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway in fungi. The inhibition of CYP51 disrupts normal cellular functions, ultimately resulting in cell death.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antifungal Activity : Inhibition of CYP51 makes it a potent antifungal agent by disrupting ergosterol synthesis in fungal cell membranes.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them valuable in treating inflammatory diseases.
  • Analgesic Effects : They have also shown potential as analgesics, providing pain relief through various mechanisms.
  • Anticancer Properties : Research indicates that pyrazole compounds can inhibit cancer cell growth by targeting metabolic pathways essential for tumor survival .

Research Findings and Case Studies

A study focused on the optimization of pyrazole-based inhibitors highlighted the efficacy of compounds similar to this compound in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. The lead compounds demonstrated low nanomolar inhibition of both LDHA and LDHB, significantly reducing lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntifungalInhibition of CYP51
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicInteraction with pain signaling pathways
AnticancerInhibition of LDH and glycolysis

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may affect its bioavailability. Its reactivity due to the sulfonyl fluoride group allows for covalent interactions with biological targets, enhancing its potential therapeutic applications.

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